molecular formula C24H36N2O8S B13702515 Methyl (R)-1-[3-(Boc-amino)-4-(phenylthio)butyl]piperidine-4-carboxylate Oxalate

Methyl (R)-1-[3-(Boc-amino)-4-(phenylthio)butyl]piperidine-4-carboxylate Oxalate

Cat. No.: B13702515
M. Wt: 512.6 g/mol
InChI Key: LLOQCIKPDNFOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(phenylsulfanyl)butyl]piperidine-4-carboxylate; oxalic acid: is a complex organic compound with a molecular formula of C24H36N2O8S and a molecular weight of 512.62 . This compound is notable for its intricate structure, which includes a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a phenylsulfanyl group. It is often used in chemical synthesis and research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and phenylsulfanyl butylamine.

    Protection of Amino Group: The amino group of phenylsulfanyl butylamine is protected using tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) derivative.

    Formation of Piperidine Derivative: The protected amine is then reacted with piperidine-4-carboxylic acid methyl ester under appropriate conditions to form the desired piperidine derivative.

    Oxalic Acid Addition: Finally, the compound is treated with oxalic acid to form the oxalate salt, which enhances its stability and solubility.

Industrial Production Methods:

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of free amines and subsequent substituted derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: This compound is used as an intermediate in the synthesis of more complex molecules due to its versatile functional groups.

    Protecting Group Chemistry: The Boc group is widely used in peptide synthesis to protect amino groups during various reaction steps.

Biology and Medicine:

    Drug Development: The compound’s structure is similar to many pharmacologically active molecules, making it a valuable intermediate in drug development.

    Biological Studies: It is used in studies involving enzyme interactions and receptor binding due to its structural complexity.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

    Catalysis: It serves as a ligand or catalyst in various industrial chemical reactions.

Mechanism of Action

The compound exerts its effects primarily through its functional groups. The Boc group protects the amino group, preventing unwanted reactions during synthesis. The phenylsulfanyl group can participate in various chemical reactions, such as oxidation and substitution, allowing for the formation of diverse products. The piperidine ring provides structural stability and can interact with various biological targets, making the compound useful in drug development and biological studies .

Comparison with Similar Compounds

    Methyl 1-[(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butyl]piperidine-4-carboxylate: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.

    Methyl 1-[(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(phenylsulfanyl)butyl]piperidine-4-carboxylate: Similar structure but without the oxalic acid component.

Uniqueness:

    Functional Groups: The presence of both the Boc protecting group and the phenylsulfanyl group makes this compound highly versatile in chemical synthesis.

    Oxalic Acid Salt: The addition of oxalic acid enhances the compound’s stability and solubility, making it more suitable for various applications.

Properties

Molecular Formula

C24H36N2O8S

Molecular Weight

512.6 g/mol

IUPAC Name

methyl 1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylsulfanylbutyl]piperidine-4-carboxylate;oxalic acid

InChI

InChI=1S/C22H34N2O4S.C2H2O4/c1-22(2,3)28-21(26)23-18(16-29-19-8-6-5-7-9-19)12-15-24-13-10-17(11-14-24)20(25)27-4;3-1(4)2(5)6/h5-9,17-18H,10-16H2,1-4H3,(H,23,26);(H,3,4)(H,5,6)

InChI Key

LLOQCIKPDNFOSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN1CCC(CC1)C(=O)OC)CSC2=CC=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.